molecular formula C6H12N2O2 B146497 Diacetylethylenediamine CAS No. 5335-91-1

Diacetylethylenediamine

Cat. No. B146497
CAS RN: 5335-91-1
M. Wt: 144.17 g/mol
InChI Key: SJSZBOAQWPKFMU-UHFFFAOYSA-N
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Description

Diacetylethylenediamine, also known as N,N’-Diacetylethylenediamine, is a chemical compound with the molecular formula C6H12N2O2 . It has a molecular weight of 144.17 . It is commonly used in various applications, including as a bleach activator .


Synthesis Analysis

The synthesis of Diacetylethylenediamine involves a two-step process. The basic raw material, ethylenediamine, is first acetylated with acetic acid to give N,N’-diacetylethylenediamine (DAED). DAED is then acetylated with acetic anhydride to produce Diacetylethylenediamine. Both steps of the process are accomplished in a xylene medium .


Molecular Structure Analysis

The Diacetylethylenediamine molecule contains a total of 21 bonds. There are 9 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 2 secondary amides (aliphatic) .


Chemical Reactions Analysis

Diacetylethylenediamine is known to undergo competitive hydrolysis, which limits its use in certain applications such as liquid detergents .


Physical And Chemical Properties Analysis

Diacetylethylenediamine is a solid substance with a melting point of 170-172°C and a boiling point of 200°C at a pressure of 2.5 Torr. It has a density of 1.033±0.06 g/cm3 . It is soluble in water .

Scientific Research Applications

  • Hydrogen Storage System : Hu, Ben‐David, and Milstein (2016) developed a novel hydrogen storage system using the dehydrogenative coupling of ethylenediamine with ethanol to form diacetylethylenediamine. This system is rechargeable and efficient, using a ruthenium pincer catalyst for both hydrogen loading and unloading (Hu, Ben‐David, & Milstein, 2016).

  • Kinetic Model of Acylation : Platonova et al. (2008) investigated the synthesis of tetraacetylethylenediamine by acylating diacetylethylenediamine with acetic acid anhydride. They obtained apparent rate constants and constructed a mathematical model describing the process (Platonova et al., 2008).

  • Stereospecific Synthesis of Diamines : Kim et al. (2008) conducted a study on the stereospecific synthesis of C2 symmetric diamines from diacetylethylenediamine through the diaza-Cope rearrangement reaction. This synthesis achieved high yields and enantiomeric purity (Kim et al., 2008).

  • Antimicrobial Wound Dressing Material : Dang et al. (2018) explored the preparation and evaluation of 3,6-O-N-acetylethylenediamine modified chitosan as a potential antimicrobial wound dressing material. The material showed higher antibacterial activity and enhanced wound healing rates (Dang et al., 2018).

  • Catalysts for Asymmetric Reduction : Nedden, Zanotti-gerosa, and Wills (2016) described the synthesis and applications of tethered versions of the Ru(II)/N-tosyl-1,2-diphenylethylene-1,2-diamine class of catalysts, including applications in industrial pharmaceutical production (Nedden, Zanotti-gerosa, & Wills, 2016).

  • Polydiacetylene Sensors : Pumtang et al. (2011) reported the synthesis of diacetylene lipids and their use in colorimetric paper-based polydiacetylene sensors for solvent detection and identification (Pumtang et al., 2011).

Safety And Hazards

Diacetylethylenediamine may cause skin irritation, serious eye irritation, and respiratory irritation. It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation are advised .

properties

IUPAC Name

N-(1-acetamidoethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-4(7-5(2)9)8-6(3)10/h4H,1-3H3,(H,7,9)(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSZBOAQWPKFMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(NC(=O)C)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063794
Record name Acetamide, N,N'-ethylidenebis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetamide, N,N'-ethylidenebis-

CAS RN

5335-91-1
Record name N,N′-Ethylidenebis[acetamide]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N,N'-ethylidenebis-
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Record name Ethylidene bisacetamide
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1000
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Record name Acetamide, N,N'-ethylidenebis-
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Record name Acetamide, N,N'-ethylidenebis-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethylidene bisacetamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
158
Citations
FS Prout, J Cason - Journal of the American Chemical Society, 1947 - ACS Publications
… molar quantities of , '-diacetylethylenediamine and nitric acid is … chloride and , '-diacetylethylenediamine, this complex was … obtained from , 'diacetylethylenediamine nitrate. Subsequent …
Number of citations: 1 pubs.acs.org
OV Platonova, YG Akhmetshin, AA Kossoi… - Russian Journal of …, 2008 - Springer
Descriptive kinetics of synthesis of tetraacetylethylenediamine by acylation of diacetylethylenediamine with acetic acid anhydride was examined. The apparent rate constants of …
Number of citations: 1 link.springer.com
LH Amundsen - Journal of Chemical Education, 1937 - ACS Publications
IT HAS often been a source of annoyanceto teachers of organic chemistrythat a larger portion of labora-tory manuals than of textbooks is usually devoted to aromatic compounds. For …
Number of citations: 2 pubs.acs.org
P Pitter, V Sýkora - Chemosphere, 2001 - Elsevier
The biological degradability (Zahn–Wellens test) of ethylenediamine derivatives with carboxymethyl and 2-hydroxyethyl groups was investigated. Mixed bacterial culture (activated …
Number of citations: 57 www.sciencedirect.com
CF Powell, IE Campbell - Journal of the American Chemical …, 1947 - ACS Publications
… molar quantities of , '-diacetylethylenediamine and nitric acid is … chloride and , '-diacetylethylenediamine, this complex was … obtained from , 'diacetylethylenediamine nitrate. Subsequent …
Number of citations: 10 pubs.acs.org
H Reimlinger - Chem. Ind.(London);(United Kingdom), 1970 - osti.gov
… [by reducing N,N'-dinitraso-N,N'-diacetylethylenediamine] (Journal Article) | ETDEWEB …
Number of citations: 0 www.osti.gov
ES Kim, KY Park, JM Heo, BJ Kim… - Industrial & …, 2010 - ACS Publications
Tetraacetylethylenediamine (TAED) was prepared by acetylation of diacetylethylenediamine (DAED) with acetic anhydride in a 5 L reactor coupled with a packed distillation column, 2.5 …
Number of citations: 9 pubs.acs.org
P Hu, Y Ben‐David, D Milstein - Angewandte Chemie, 2016 - Wiley Online Library
… 5 mmol N,N′-diacetylethylenediamine, 1 mmol ethyl acetate, and 22 mmol H 2 . Next we pursued the hydrogenation of N,N′-diacetylethylenediamine (DAE) to ED and ethanol. Using …
Number of citations: 95 onlinelibrary.wiley.com
HC Chitwood, EE Reid - Journal of the American Chemical …, 1935 - ACS Publications
… of diacetylethylenediamine with 5 g. of magnesium powder in a flask in a solder-bath at 270 for seventy-five minutes. The … distilling diacetylethylenediamine under reduced pressure or …
Number of citations: 37 pubs.acs.org
KM Gitis, NI Raevskaya, GV Isagulyants - Bulletin of the Russian Academy …, 1992 - Springer
… The 2-MIn was prepared by heating diacetylethylenediamine with CaO for 2 h at 210-220C [8]. The pure product was separated by a two-stage fractional distillation (bp 195-200C). …
Number of citations: 4 link.springer.com

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